

# piroxicam cardiac lesion Billingham score

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## Compound Focus: Piroxicam

CAS No.: 91441-23-5

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## Comparison of Drug-Induced Cardiac Lesions

The table below summarizes the key findings from a 1998 comparative study in spontaneously hypertensive rats (SHR), which used Billingham scores to semiquantitatively assess the severity of cardiac lesions [1].

Compound	Dosing Regimen	Key Cardiac Findings (vs. Piroxicam)	Billingham Score (Cardiac Lesion Severity)	Renal & Intestinal Toxicity
Piroxicam	12 weekly doses of 0.75, 1.5, or 3 mg/kg	Baseline for comparison	Significantly less severe	Less severe than doxorubicin [1]
Losoxicam	12 weekly doses of 0.25, 0.5, or 1 mg/kg	More severe cardiac lesions	Significantly more severe	Less severe than doxorubicin [1]
Doxorubicin	12 weekly doses of 1 mg/kg	More severe cardiac lesions	Significantly more severe	Baseline for comparison (most severe) [1]

### Notes on the Table:

- The specific Billingham score values for each drug group were not provided in the abstract of the study. The available data only indicates the statistical comparison between the drugs [1].
- The study also reported that both **piroxastrone** and losoxantrone can form complexes with Fe(III), which is a proposed mechanism for causing oxidative tissue damage [1].

## Experimental Protocol Overview

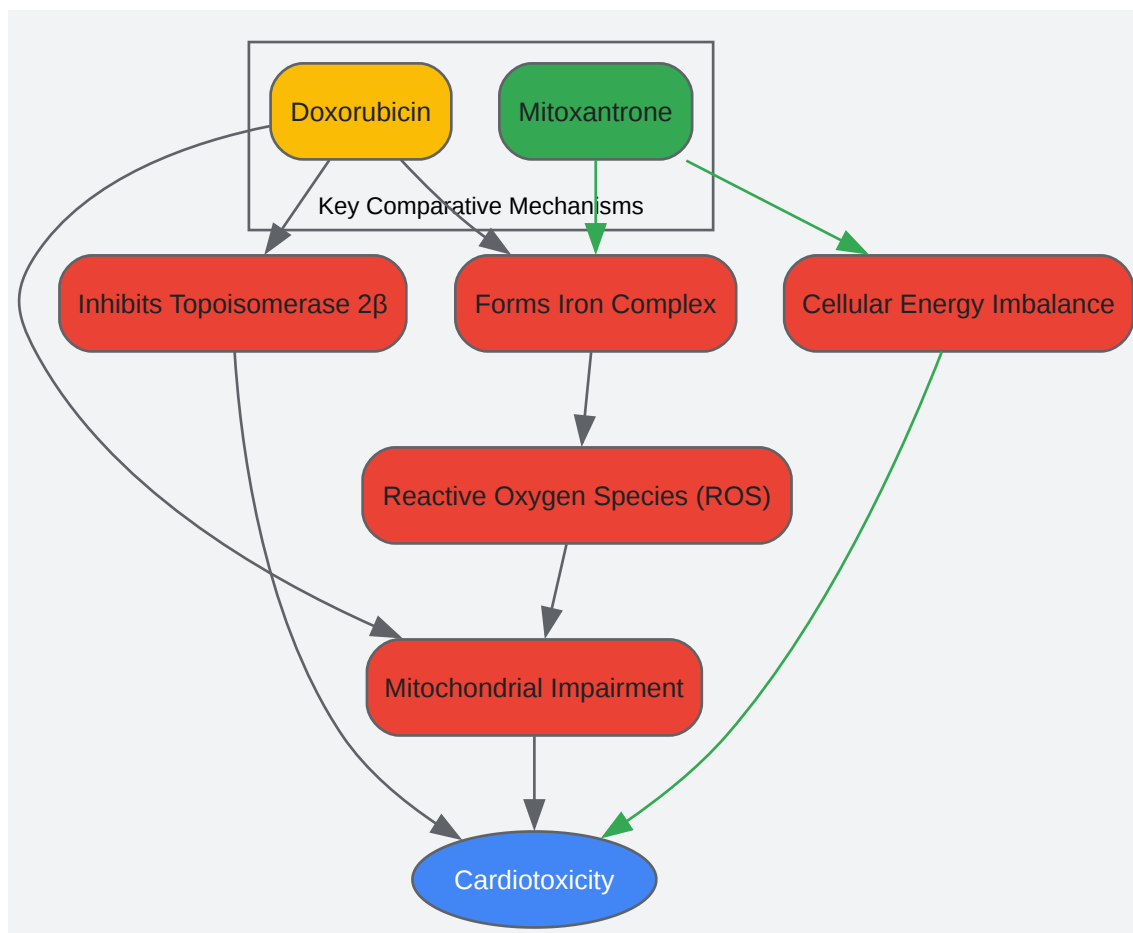
The following details the methodology used in the cited study to generate the data above [1].

- **Animal Model:** Spontaneously hypertensive rats (SHR).
- **Dosing Protocol:** The animals received 12 consecutive weekly intravenous doses of the test compounds or a saline control.
- **Toxicity Evaluation:** A multi-faceted approach was used:
  - **Clinical Chemistry and Hematology:** Blood tests were performed to assess overall health and organ function.
  - **Histopathological Analysis:** Tissues from the heart, kidney, and small intestine were examined using light microscopy and transmission electron microscopy.
  - **Billingham Score:** This scoring system was applied to perform a **semiquantitative assessment** of the severity of histologic alterations seen in the heart tissue. The exact criteria used for scoring were not detailed in the abstract.
- **Additional Assays:** Biochemical and molecular modeling studies were conducted to evaluate the formation of Fe(III)-drug complexes.

## Proposed Mechanisms of Cardiotoxicity

While the search results do not provide a specific signaling pathway for **piroxastrone**, they discuss general mechanisms shared by related chemotherapeutic drugs, which can help contextualize the findings.

The diagram below illustrates the key compared mechanisms of two related drugs, doxorubicin and mitoxantrone, based on the available literature [2]. **Piroxastrone** and losoxantrone are believed to share some of these characteristics, particularly the ability to form iron complexes that lead to oxidative stress [1].



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This diagram highlights a key comparative finding from the literature: while **doxorubicin** is considered a **more potent inducer of oxidative stress**, **mitoxantrone's cardiotoxicity may be more linked to causing an energy imbalance** in cardiac cells [2]. The formation of iron complexes, a trait shared by **piroxa**ntrone and losoxantrone, is a central upstream event for oxidative damage [1].

## Interpretation and Research Gaps

The available data suggests that at the tested doses, **piroxa**ntrone caused less severe cardiac damage than losoxantrone or doxorubicin when assessed by the Billingham score [1]. However, you should consider the following:

- **Limited Data:** The information is based on a single animal study from 1998. The relevance to humans and long-term cardiac effects are unknown.

- **Mechanistic Uncertainty:** While Fe(III) complex formation was confirmed for **piroxa and losoxantrone [1], the precise molecular pathways (e.g., involvement of topoisomerase inhibition, as seen with other drugs [2]) have not been fully elucidated for these specific agents.**
- **Genetic Factors:** Research on other anthracyclines shows that genetic polymorphisms (e.g., in NADPH oxidase) can influence an individual's risk of developing cardiotoxicity and specific histological lesions like fibrosis [3]. This factor was not explored in the **piroxa study.**

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## References

1. Comparison of the chronic toxicity of piroxa- 2. Pathways of cardiac toxicity: comparison between ... [pubmed.ncbi.nlm.nih.gov]
- 3. Association of Anthracycline-Related Cardiac Histological ... [pmc.ncbi.nlm.nih.gov]

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